REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].Cl.Cl[CH2:7][C:8]([NH:10][C:11]1[CH:16]=[CH:15][C:14]([F:17])=[C:13]([Cl:18])[CH:12]=1)=[O:9]>>[Cl:18][C:13]1[CH:12]=[C:11]2[C:16]([CH2:7][C:8](=[O:9])[NH:10]2)=[CH:15][C:14]=1[F:17] |f:0.1.2.3|
|
Name
|
N-(2-chloro)-2-chloro-4-fluoroaniline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)NC1=CC(=C(C=C1)F)Cl
|
Name
|
6-chloro-5-fluorine-2-oxindole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration (22.0 g.)
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in 1:1 ethyl acetate-hexane
|
Type
|
CUSTOM
|
Details
|
chromatographed on 800 g
|
Type
|
WASH
|
Details
|
Elution of the column
|
Type
|
CUSTOM
|
Details
|
followed by evaporation of the fractions
|
Type
|
CUSTOM
|
Details
|
produced 11.7 g
|
Type
|
CUSTOM
|
Details
|
The latter material was recrystallized from toluene
|
Type
|
CUSTOM
|
Details
|
to give 1.70 g
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C2CC(NC2=C1)=O)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |